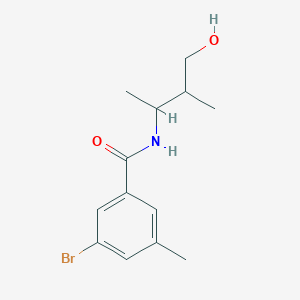
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, it has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. Its anti-inflammatory and analgesic properties make it a promising candidate for further development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide include further studies on its mechanism of action, potential side effects, and optimization of its chemical structure for improved efficacy and safety. In addition, it could be studied for its potential applications in the treatment of autoimmune diseases and oxidative stress-related diseases. Finally, it could be used as a tool in the study of inflammation and pain pathways in the body.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide involves the reaction of 5-methyl-2-nitrobenzoic acid with 2-methyl-3-bromopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, it has also been studied for its potential as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-4-11(6-12(14)5-8)13(17)15-10(3)9(2)7-16/h4-6,9-10,16H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNJESXURARSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)

![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)

![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)